molecular formula C28H56OSn2 B1365153 2,5-Bis(tri-n-butylstannyl)furan CAS No. 193361-76-1

2,5-Bis(tri-n-butylstannyl)furan

Cat. No. B1365153
M. Wt: 646.2 g/mol
InChI Key: TWUYAXFJUMLGIN-UHFFFAOYSA-N
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Description

2,5-Bis(tri-n-butylstannyl)furan, also known as Bu3SnFur, is an organotin compound derived from the furan ring system . It is a white powder with a molecular formula of C24H54O2Sn2 and a molecular weight of 635.86 g/mol. It is widely used in the field of organic synthesis due to its unique properties.


Synthesis Analysis

Bu3SnFur can be synthesized by the reaction of furan and tri-n-butyltin chloride in the presence of a catalyst such as copper powder or mercury chloride. The compound can be purified by recrystallization or column chromatography.


Molecular Structure Analysis

The molecular structure of 2,5-Bis(tri-n-butylstannyl)furan is represented by the IUPAC name tributyl [5- (tributylstannyl)-2-furyl]stannane . The InChI code for this compound is 1S/C4H2O.6C4H9.2Sn/c1-2-4-5-3-1;61-3-4-2;;/h1-2H;61,3-4H2,2H3 .


Physical And Chemical Properties Analysis

Bu3SnFur is a stable and soluble compound that is usually stored in a dry and cool place. It has a melting point of 80-83°C and a boiling point of 290°C. Bu3SnFur is stable under normal conditions but can decompose in the presence of oxygen or moisture.

Scientific Research Applications

Synthesis of Antimicrobial Agents

Research indicates that derivatives of 2,5-bis(tri-n-butylstannyl)furan have potential as antimicrobial agents. For instance, studies have shown that dicationic 2,5-bis(4-guanidinophenyl)furans, synthesized from 2,5-bis[tri-n-butylstannyl]furan, exhibit significant antimicrobial activity, including against Mycobacterium tuberculosis and various fungal species (Stephens et al., 2001).

Regiospecific Synthesis of Disubstituted Furans

The compound is used in the regiospecific synthesis of unsymmetrical disubstituted furans. This process involves a tin–lithium exchange reaction from 3,4-bis(tri-n-butylstannyl)furan, yielding various monosubstituted stannylfurans, which are then converted into unsymmetrical 3,4-disubstituted furans (Yang & Wong, 1992).

Novel Synthesis of 'Reversed' Diamidino Aryl- and Azaheterocycle-Substituted Furans

A novel synthesis method for 'reversed' diamidino 2,5-aryl- and 2,5-azaheterocycle-substituted furans involves a key Stille cross-coupling reaction between N-(bromoaryl)arenecarboxamidines and 2,5-bis(tri-n-butylstannyl)furan (Hu & Boykin, 2009).

Enzymatic Synthesis of Biobased Polyesters

2,5-Bis(hydroxymethyl)furan, a derivative of 2,5-bis(tri-n-butylstannyl)furan, is used in enzymatic polymerization with various diacid ethyl esters, leading to the formation of novel biobased furan polyesters. These polyesters have applications in the development of biodegradable materials (Jiang et al., 2014).

Antiprotozoal Activity

Derivatives of 2,5-bis(tri-n-butylstannyl)furan have shown promising antiprotozoal activity. Compounds synthesized from this chemical have been effective against Trypanosoma brucei rhodesiense and Plasmodium falciparum, demonstrating potential as antiprotozoal drugs (Ismail et al., 2003).

Regiospecific Synthesis of Disubstituted Thiophenes

The compound also plays a role in the regiospecific synthesis of 3,4-disubstituted furans and thiophenes, showcasing its versatilityin diverse chemical syntheses and applications in medicinal chemistry (Ye, Yu, & Wong, 1997).

Enhanced DNA-binding Affinity

2,5-Bis(4-guanylphenyl)furan, derived from 2,5-bis(tri-n-butylstannyl)furan, exhibits enhanced DNA-binding affinity. This property is significant for its potential use in drug development, particularly for targeting specific DNA sequences (Laughton et al., 1995).

Novel Cyclization Reactions

2,5-Bis(tri-n-butylstannyl)furan is involved in novel cyclization reactions, such as the formation of polysubstituted furans, which has implications in organic synthesis and the development of new chemical entities (Babudri et al., 2007).

Host Molecule for Potassium Fluoride and Other Substances

The compound 2,5-bis(di-tert-butylhydroxysilyl)furan, related to 2,5-bis(tri-n-butylstannyl)furan, acts as a host molecule for substances like potassium fluoride, H2O, NH3, and MeNH2. This unique property could be leveraged in the field of materials science and chemistry for creating specialized host-guest systems (Klingebiel et al., 2002).

Prodrug Synthesis

2,5-Bis(tri-n-butylstannyl)furan derivatives have been used in the synthesis of prodrugs of bis-N-alkylamidines. These prodrugs have shown effectiveness in a rat model for Pneumocystis pneumonia, demonstrating potential for therapeutic applications (Rahmathullah et al., 2008).

Mediator in Intermolecular Free Radical Reactions

The compound serves as a mediator in intermolecular free radical reactions, showcasing its utility in advanced organic synthesis and reaction mechanisms (Hart et al., 1993).

Catalysis in Biomass Conversion

2,5-Bis(tri-n-butylstannyl)furan and its derivatives are significant in the catalytic reduction of biomass-derived furanic compounds, playing a crucial role in biorefinery and the sustainable production of chemicals (Nakagawa, Tamura, & Tomishige, 2013).

Safety And Hazards

Bu3SnFur is considered to have low toxicity but it is recommended to use protective equipment when handling the compound . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . It also causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tributyl-(5-tributylstannylfuran-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O.6C4H9.2Sn/c1-2-4-5-3-1;6*1-3-4-2;;/h1-2H;6*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUYAXFJUMLGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56OSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468839
Record name 2,5-Bis(tri-n-butylstannyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(tri-n-butylstannyl)furan

CAS RN

193361-76-1
Record name 2,5-Bis(tri-n-butylstannyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Anbaznagan, DW Boykin - Heterocyclic Communications, 2003 - degruyter.com
A convenient synthesis of the prodrug 2, 5-bis (4-o-methoxyamidinophenyl) furan and analogs using 2, 5-bis (tri-/i-butylstannyl) furan and palladium catalyzed cross-coupling reactions …
Number of citations: 12 www.degruyter.com
CE Stephens, F Tanious, S Kim… - Journal of medicinal …, 2001 - ACS Publications
Dicationic 2,5-bis(4-guanidinophenyl)furans 5a−5f, 2,5-bis[4-(arylimino)aminophenyl]furans 6a−6b and 6e−6k, and 2,5-bis[4-(alkylimino)aminophenyl]furans 6c−6d have been …
Number of citations: 177 pubs.acs.org
A Kumar, CE Stephens, DW Boykin - Heterocyclic Communications, 1999 - degruyter.com
A convenient synthesis of 2, 5-bisarvlfurans, 2, 5-bisbenzylfurans and 2, 5-bisbenzoyIfurans employing 2.5-bis (tri-n-butylstannyl) furan and palladium catalyzed cross-coupling …
Number of citations: 27 www.degruyter.com
MA Ismail, DW Boykin - … : The Official Journal of the International …, 2006 - Wiley Online Library
The acetate salt of 2,5‐bis[5‐amidino‐2‐pyridyl]furan‐d 2 / 15 N 2 (4) was synthesized from 2,5‐bis[5‐cyano‐2‐pyridyl]furan‐d 2 (2), through the bis‐O‐acetoxyamidoxime followed by …
L Hu, DW Boykin - Synthesis, 2009 - thieme-connect.com
A novel and convenient two-step synthesis of ‘reversed’diamidino 2, 5-aryl-and 2, 5-azaheterocycle-substituted furans is described. The key step, a Stille cross-coupling reaction …
Number of citations: 2 www.thieme-connect.com
MA Ismail, R Brun, JD Easterbrook… - Journal of medicinal …, 2003 - ACS Publications
6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine (8a) was synthesized from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile (4a), through the bis-O-acetoxyamidoxime followed by …
Number of citations: 160 pubs.acs.org
HJ Han, JE Hanson - researchgate.net
Dendrimers are highly branched, monodisperse macromolecules that have been the subject of considerable research interest among macromolecular scientists. Since the first …
Number of citations: 0 www.researchgate.net
JH Ansede, M Anbazhagan, R Brun… - Journal of Medicinal …, 2004 - ACS Publications
Five O-alkoxyamidine analogues of the prodrug 2,5-bis[4-methoxyamidinophenyl]furan were synthesized and evaluated against Trypanosoma brucei rhodesiense in the STIB900 …
Number of citations: 87 pubs.acs.org
DW Boykin - Journal of the Brazilian Chemical Society, 2002 - SciELO Brasil
Aryl diamidine analogs of pentamidine and berenil that bind to the minor groove of DNA have been developed which show broad spectrum antimicrobial activity. Several series of …
Number of citations: 59 www.scielo.br
Z Liu, T Wenzler, R Brun, X Zhu, DW Boykin - European journal of medicinal …, 2014 - Elsevier
Fifteen novel bis-arylimidamide derivatives with various 6-membered (7a–c) and 5-membered (7d–o) heterocyclic rings replacing the terminal pyridyl rings of the lead compound DB766…
Number of citations: 19 www.sciencedirect.com

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